Product packaging for Sodium ammonium phosphate(Cat. No.:CAS No. 13011-54-6)

Sodium ammonium phosphate

Cat. No.: B076020
CAS No.: 13011-54-6
M. Wt: 137.008 g/mol
InChI Key: CUXQLKLUPGTTKL-UHFFFAOYSA-M
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Description

Sodium ammonium phosphate, commonly referred to as microcosmic salt with the chemical formula NaNH4HPO4, is a versatile inorganic compound highly valued in scientific research. It plays a critical role in qualitative inorganic analysis, notably in the microcosmic salt bead test, where it facilitates the identification of metal ions through distinct bead color formations upon heating. In crystallography, this reagent is employed for growing high-quality single crystals due to its propensity to form complex salts, aiding in structural studies of various materials. Additionally, in biochemical and pharmaceutical research, it serves as a reliable source of both ammonium and phosphate ions in buffer preparations, culture media, and enzymatic assays, supporting investigations into phosphate metabolism, ion transport mechanisms, and cellular processes. The compound's mechanism of action primarily involves ionic interactions and precipitation reactions, which enable its use as a mild oxidizing or complexing agent in specific analytical protocols. Its high purity and stability make it an essential standard in analytical chemistry, particularly for calibration and method development. Researchers across academic, industrial, and clinical fields utilize this compound for its precision and reproducibility in diverse experimental settings, underscoring its significance in advancing scientific knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NNaO4P B076020 Sodium ammonium phosphate CAS No. 13011-54-6

Properties

IUPAC Name

azanium;sodium;hydrogen phosphate
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InChI

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p-1
Source PubChem
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InChI Key

CUXQLKLUPGTTKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].OP(=O)([O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NNaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70889602
Record name Ammonium sodium hydrogenorthophosphate
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Molecular Weight

137.008 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Sodium ammonium phosphate
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CAS No.

13011-54-6
Record name Ammonium sodium phosphate
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Record name Ammonium sodium hydrogenorthophosphate
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Record name Ammonium sodium hydrogenorthophosphate
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Record name AMMONIUM SODIUM PHOSPHATE
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Control of Crystallization Conditions:the Conditions of the Crystallization Process Itself Are Critical for Managing Impurity Incorporation.

pH and Temperature Control: The solubility and stability of both the primary compound and impurities are dependent on the pH and temperature of the solution. Adjusting these parameters can selectively reduce the incorporation of unwanted ions. d-nb.info For instance, in the synthesis of sodium ammonium (B1175870) phosphate (B84403), the reaction is often heated to enhance kinetics, but care must be taken to minimize ammonia (B1221849) loss. Crystallization is then performed at sub-ambient temperatures (-5°C to 10°C) to promote the formation of pure crystals.

Supersaturation Management: Controlling the level of supersaturation is key to influencing nucleation and growth rates. d-nb.info Seeding, the practice of introducing small crystals into the solution, is an effective method to control nucleation and promote the growth of larger, more perfect crystals, which tend to have lower impurity content. mdpi.com

Use of Additives: As discussed in section 7.1.2, specific additives can be used not only to modify morphology but also to act as "gettering" agents that complex with impurities in the solution, preventing them from being incorporated into the crystal lattice.

Advanced Structural Characterization and Crystallographic Analysis

Reaction of Ammonium (B1175870) Phosphate (B84403) with Sodium Chloride

A common method involves the reaction of diammonium phosphate ((NH₄)₂HPO₄) with sodium chloride (NaCl) in an aqueous medium. google.comwipo.int This process is advantageous as it can utilize fertilizer-grade diammonium phosphate, which is often impure, to produce a substantially pure product suitable for further industrial applications. google.comgoogle.com The reaction typically proceeds as follows:

(NH₄)₂HPO₄ + NaCl → NaNH₄HPO₄ + NH₄Cl

The process involves dissolving diammonium phosphate in water, followed by the addition of sodium chloride. wipo.int The resulting slurry is then cooled to induce crystallization of sodium ammonium phosphate tetrahydrate. wipo.int The crystals can be separated by filtration or centrifugation and then dried. google.com The remaining mother liquor, rich in ammonium chloride, can be concentrated to recover this valuable byproduct, which can be used as a liquid fertilizer. google.comgoogle.com

Neutralization of Phosphoric Acid

Another synthesis route involves the neutralization of phosphoric acid. In one method, purified wet-process phosphoric acid is first ammoniated to precipitate impurities like iron and aluminum phosphates. The clarified ammonium phosphate solution is then reacted with sodium chloride under controlled conditions to crystallize this compound.

Alternatively, purified phosphoric acid can be partially neutralized with gaseous ammonia (B1221849) to form monoammonium phosphate (NH₄H₂PO₄). researchcommons.org This is followed by the addition of sodium carbonate (Na₂CO₃) to achieve the desired sodium-to-phosphorus ratio. researchcommons.org Subsequent drying at around 50°C yields sodium ammonium hydrogen phosphate tetrahydrate. researchcommons.org

A variation of this involves reacting aqueous monoammonium phosphate with sodium carbonate in a vertical column. google.com This process is designed to remove carbon dioxide while retaining ammonia in the liquid phase. google.com

Post Growth Treatment:in Some Cases, Post Growth Treatments Like Annealing Can Be Used to Modify the Defect Structure. Annealing Can Help to Reduce the Concentration of Certain Types of Defects by Allowing the Lattice to Relax and Reorder, Which Can Improve Optical Uniformity and Mechanical Properties.rsc.org

By employing a combination of these strategies, it is possible to control the purity and defect chemistry of phosphate (B84403) crystals, thereby engineering their properties for specific applications.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations and Modeling

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is based on the principle that the energy of a system is a functional of the electron density. acs.org This approach allows for the calculation of various properties of molecules and materials with a favorable balance between accuracy and computational cost, making it a cornerstone of modern materials science. nih.govroyalsocietypublishing.org

DFT calculations are instrumental in predicting the electronic structure and energetics of phosphate-based materials. By solving the Kohn-Sham equations, DFT can determine properties such as the electronic band structure, density of states (DOS), and charge density distribution. For instance, in studies of related sodium-ion battery materials like sodium iron phosphate (B84403), DFT has been used to model the change in electronic charge density upon the removal of sodium ions. osti.gov Such analyses are crucial for understanding the electrochemical behavior and stability of the material. osti.gov

The energetics of a compound, including its formation energy and the energies of different crystal phases, can also be reliably calculated. For example, DFT studies on various pyrophosphate crystals have successfully determined their ground-state energies. mdpi.com These calculations can also elucidate the nature of chemical bonds within the material. The bond order density, for example, reveals the strength and character (covalent or ionic) of interactions, such as the P-O bonds within the phosphate group. mdpi.com In a study on rare-earth ion-doped zinc sodium phosphate glasses, DFT was used to model the bonding energy, breaking it down into electrostatic, covalent, and polarization contributions. ias.ac.in This approach provides a quantitative understanding of how different cations influence the material's structure and properties.

Table 1: Example of DFT-Calculated Energy Contributions in a Doped Phosphate System This table illustrates the type of energetic data that can be derived from DFT calculations, as shown in studies of related phosphate materials.

Cation Electrostatic Energy (eV) Covalent Energy (eV) Polarization Energy (eV)
Ce³⁺ 2.93 2.80 -
Eu³⁺ - - -

Data derived from qualitative models based on DFT principles for doped zinc sodium phosphate glass. ias.ac.in Specific values for each energy component for all ions were not detailed in the source.

One of the primary applications of DFT is the optimization of atomic and molecular structures. Starting from an initial guess, often based on experimental data like X-ray diffraction, DFT calculations can relax the atomic positions and unit cell parameters to find the lowest energy (most stable) configuration. osti.gov This process, known as structural relaxation or geometry optimization, is critical for obtaining an accurate representation of the crystal lattice.

For complex phosphate compounds, DFT has demonstrated the ability to reproduce experimental structural parameters with high accuracy. acs.org For example, full volume relaxation of the alluaudite structure of Na₂Fe₃(PO₄)₃ showed excellent agreement with experimental findings, confirming the stability of the framework even after significant sodium removal with only a 3% volume change. osti.gov This predictive power is essential for understanding the structural integrity of sodium ammonium (B1175870) phosphate during chemical processes or changes in temperature. Furthermore, modeling can provide atomic-scale information on crystal surfaces, with surface energy calculations revealing the most energetically favorable cleavage planes. nih.gov

DFT can simulate various types of spectra, providing a direct link between the atomic structure and experimental measurements. The calculation of vibrational frequencies is a particularly powerful application, aiding in the interpretation of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes of the molecule or crystal lattice. researchgate.net

Studies on phosphate ions in aqueous solutions have shown that DFT calculations can accurately predict the positions of characteristic bands, such as the symmetric and asymmetric stretching vibrations of P-O and P-OH bonds. researchgate.net For complex systems, a hybrid DFT/MM (Quantum Mechanics/Molecular Mechanics) approach can be used, where the central molecule (e.g., a phosphate ion) is treated with DFT and the surrounding solvent is modeled with a classical force field. researchgate.net While electronic structure methods tend to overestimate vibrational frequencies, scaling factors are often applied to achieve better agreement with experimental spectra. umass.edu These simulations allow for the unambiguous assignment of spectral features to specific atomic motions within the sodium ammonium phosphate structure.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Dihydrogen Phosphate (H₂PO₄⁻) This table demonstrates the utility of DFT in assigning vibrational modes, as seen in studies of phosphate ions.

Vibrational Mode Assignment Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
νₐₛ(PO) Asymmetric P-O stretch - 1156
νₛ(PO) Symmetric P-O stretch - 1077
νₐₛ(POH) Asymmetric P-OH stretch - 944
νₛ(POH) Symmetric P-OH stretch - 879
δ(OPO) O-P-O bending - 521

Source data indicates these five bands are characteristic of H₂PO₄⁻ but does not provide a side-by-side comparison of calculated vs. experimental values in a single table. researchgate.net

Ab Initio Molecular Dynamics and Computational Thermodynamics

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with electronic structure calculations (typically DFT) to compute the forces on the atoms at each time step. nih.gov This method allows for the simulation of dynamic processes, including chemical reactions and diffusion, without the need for pre-defined force fields. Computational thermodynamics uses these energies to predict phase stability and reaction equilibria.

AIMD simulations provide a powerful lens for observing chemical reactions as they happen. By tracking the positions of atoms over time at finite temperatures, researchers can elucidate complex reaction mechanisms, identify transient intermediate states, and understand the role of the surrounding environment, such as a solvent. nih.govnih.gov

For example, AIMD has been used to study the interaction of phosphate groups with mineral surfaces like goethite, revealing the dynamics of surface complexation, the formation and breaking of hydrogen bonds, and proton transfer events. mdpi.com Simulations of phosphate ions in aqueous solution have detailed the structure of hydration shells and the dynamics of water exchange, providing a clear picture of how the ion interacts with its solvent environment. researchgate.net Similarly, studying the interaction between sodium ions and phosphate groups in an RNA backbone showed that Na⁺ ions are highly mobile, readily changing their position with respect to the phosphate groups. nih.gov This type of simulation could be applied to this compound to understand its dissolution, its reactivity with other chemicals, or the thermal stability of its crystal structure.

For materials used in applications like batteries or sensors, ion transport is a critical property. Computational methods, particularly DFT, are used to determine the pathways and energy barriers for ion migration within a crystal lattice. A common technique is the Nudged Elastic Band (NEB) method, which finds the minimum energy path for an ion moving from one stable site to another. storion.ru The highest point on this path corresponds to the migration energy barrier, or activation energy, which is a key parameter determining the rate of ion diffusion. researchgate.net

Extensive research on phosphate-based cathode materials for sodium-ion batteries has utilized this approach. osti.govacs.orgresearchgate.net For instance, in Na₂Fe₃(PO₄)₃, DFT calculations identified distinct one-dimensional channels for sodium ion diffusion and calculated the associated migration energy barriers. osti.gov In other mixed phosphate compounds, simulations have revealed 3D networks of migration pathways with low activation barriers (e.g., 0.20-0.24 eV), suggesting good potential for high-rate sodium transport. researchgate.net These computational tools are essential for screening new materials and predicting their ionic conductivity, and they could be directly applied to quantify sodium ion mobility within the this compound framework. storion.ru

Table 3: Examples of DFT-Calculated Sodium-Ion Migration Barriers in Various Phosphate Cathode Materials

Compound Migration Barrier (eV) Diffusion Dimensionality
Na₂Fe₃(PO₄)₃ (Channel 1) ~0.35 1D
Na₂Fe₃(PO₄)₃ (Channel 2) ~0.60 1D
Na₄M₃(PO₄)₂P₂O₇ (M=Fe, Mn, Co, Ni) 0.20 - 0.24 3D
NaVPO₄F 0.22 -
α-NaVOPO₄ 0.3 - 0.5 2D
β-NaVOPO₄ 0.51 1D
αI-NaVOPO₄ 0.3 - 0.5 3D

Data compiled from multiple sources. osti.govacs.orgresearchgate.netresearchgate.net The values represent the activation energy for Na⁺ migration as determined by computational modeling.

Computational Insights into Phase Stability and Transitions

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the phase stability and transitions of this compound (NaNH₄HPO₄), also known as stercorite. Despite its established presence and role in various chemical and biological systems, dedicated computational studies focusing on its phase behavior appear to be limited.

Current computational chemistry research, including methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has been extensively applied to a wide range of phosphate materials. These studies have provided profound insights into the phase stability, transition mechanisms, and thermodynamic properties of numerous sodium phosphate and ammonium phosphate compounds, particularly in the context of materials science and geochemistry. For instance, ab initio calculations have been successfully used to explore the energetics of sodium ordering and the impact of structural distortions on the conductivity of various sodium-ion conductor frameworks. arxiv.org Similarly, DFT has been employed to understand reaction pathways where ammonium phosphate is a precursor. arxiv.org

The absence of such computational studies means that a detailed, data-rich discussion on the phase stability and transitions of this compound from a theoretical standpoint cannot be provided at this time. The complex interplay of the sodium and ammonium cations with the phosphate anion, along with the role of water of hydration in its common tetrahydrate form (NaNH₄HPO₄·4H₂O), presents a rich area for future computational investigation. Such studies would be invaluable for a deeper understanding of its properties and behavior.

Due to the lack of specific research findings on the computational analysis of phase stability and transitions for this compound, no data tables can be generated.

Studies on Advanced Materials Phenomena

Phase Transitions and Associated Mechanisms

Phase transitions in crystalline solids, such as sodium ammonium (B1175870) phosphate (B84403), involve changes in the material's physical properties with variations in external conditions like temperature and pressure. These transitions are fundamentally linked to alterations in the crystal structure and the electronic arrangement within the material.

While specific studies on the temperature-induced structural and electronic transitions in sodium ammonium phosphate (NaNH₄HPO₄·4H₂O), also known as the mineral stercorite, are not extensively documented in publicly available literature, the behavior of related hydrogen-bonded phosphate and ammonium salts provides a framework for understanding potential transformations. This compound is known to be stable under normal ambient conditions but decomposes upon heating, losing water and ammonia (B1221849) to form sodium metaphosphate (NaPO₃) aip.org. A study on the thermal stability of stercorite has been noted in the scientific literature, indicating that temperature changes can induce significant chemical and structural alterations akjournals.com.

The crystal structure of stercorite is triclinic with a space group of P1 or P-1, which is a low-symmetry structure that can be susceptible to phase transitions mindat.orghandbookofmineralogy.org. In related compounds like ammonium dihydrogen phosphate (ADP), a well-studied material, a paraelectric-to-antiferroelectric phase transition occurs at 148 K arxiv.org. This transition is driven by the ordering of protons within the hydrogen-bonded network arxiv.org. Above this temperature, ADP has a tetragonal structure, which transforms to an orthorhombic phase below the transition temperature arxiv.org.

Investigations into other phosphate materials, such as magnesium orthophosphate (Mg₃(PO₄)₂), have revealed irreversible phase transitions at elevated temperatures carlroth.com. The thermal behavior of such compounds often involves complex transformations that can be studied using techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) carlroth.comiucr.org. For instance, DSC studies on ammonium dihydrogen phosphate show distinct peaks associated with phase transformations at specific temperatures researchgate.net.

The following table summarizes the types of temperature-induced transitions observed in related phosphate compounds, which could be analogous to the phenomena that might be investigated in this compound.

Compound NameTransition TypeTransition Temperature (K)Structural Change
Ammonium Dihydrogen Phosphate (ADP)Paraelectric-Antiferroelectric148Tetragonal to Orthorhombic arxiv.org
Potassium Dihydrogen Phosphate (KDP)Paraelectric-Ferroelectric122-
Cesium Dihydrogen Phosphate (CDP)Paraelectric-Ferroelectric154Monoclinic (P2₁/m) to Monoclinic (P2₁) aip.org
Glycine Phosphite (GPI)Paraelectric-Ferroelectric224.7- vaia.com

This table presents data for related phosphate compounds to illustrate the types of temperature-induced phase transitions that are studied in such materials.

The influence of pressure on the phase behavior of this compound has not been a primary focus of reported research. However, studies on other ammonium salts and related crystalline structures indicate that pressure can significantly alter phase transition temperatures and even induce new phases. For instance, in ammonium chloride, pressure is known to affect the order-disorder transition youtube.com. Generally, applying pressure to a crystal lattice can favor more densely packed structures and can alter the energy landscape, thereby influencing the stability of different phases. In the context of hydrogen-bonded systems like this compound, pressure can modify the hydrogen bond lengths and angles, which in turn can have a profound effect on any cooperative phenomena such as ferroelectric or antiferroelectric ordering.

The theoretical understanding of phase transformations in hydrogen-bonded ferroelectrics, a class of materials to which this compound could potentially belong, is well-developed. Models such as the pseudo-spin-lattice coupled mode (PLCM) model have been successfully applied to potassium dihydrogen phosphate (KDP)-type crystals akjournals.com. This model considers the coupling between the proton tunneling motion (represented by a pseudo-spin) and the lattice vibrations (phonons) akjournals.com.

Another important theoretical framework is the Landau theory of phase transitions, which is a phenomenological approach based on symmetry considerations and an order parameter westernsydney.edu.au. This theory can describe the thermodynamic properties of a material near a phase transition and can predict whether a transition will be of the first or second order westernsydney.edu.auresearchgate.nethaifa.ac.il. For hydrogen-bonded systems like KDP, statistical models that count the possible arrangements of hydrogen atoms have also been developed to explain the transition to a polarized state researchgate.nethaifa.ac.il. These theoretical approaches would be instrumental in analyzing and understanding any phase transitions that might be discovered in this compound.

Ferroelectric Properties and Related Phenomena in Phosphate Systems

Ferroelectricity is a property of certain dielectric materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field globalsino.comwebmineral.comrsc.org. This phenomenon is closely tied to the crystal structure of the material. While direct evidence of ferroelectricity in this compound is not well-documented, its low-symmetry triclinic crystal structure is compatible with the existence of a spontaneous dipole moment mindat.orghandbookofmineralogy.org. Furthermore, many other phosphate-based materials are known to be ferroelectric carlroth.comvaia.comarxiv.org.

A key characteristic of a ferroelectric material is the presence of a spontaneous polarization (P_s), which is a net electric dipole moment per unit volume in the absence of an external electric field webmineral.comrsc.orgnih.govaip.org. The ability to reverse this polarization with an external electric field results in a characteristic hysteresis loop when polarization is plotted against the applied electric field acs.orgresearchgate.net.

While no such measurements have been reported for this compound, studies on other organic and inorganic phosphate salts demonstrate these hallmark features of ferroelectricity. For example, diisopropylammonium bis(4-nitrophenyl) phosphate (DIPA·BNPP), an organic ferroelectric material, exhibits a well-defined rectangular P-E hysteresis loop with a saturated polarization value of 6.82 μC cm⁻² arxiv.orgresearchgate.net. Similarly, struvite (magnesium ammonium phosphate hexahydrate), another related mineral, has been shown to be ferroelectric at room temperature, displaying a hysteresis loop with a residual polarization of approximately 0.95 μC/cm² magnetapplications.comwikipedia.org.

The investigation of spontaneous polarization and hysteresis in this compound would involve the synthesis of high-quality single crystals and the application of an external electric field while measuring the resulting polarization. The shape of the hysteresis loop provides important parameters such as the remnant polarization (P_r), which is the polarization remaining when the electric field is removed, and the coercive field (E_c), which is the field required to reverse the polarization.

The following table presents data on the spontaneous polarization of some ferroelectric phosphate compounds, illustrating the range of values observed in materials of this class.

Compound NameSpontaneous Polarization (P_s)Measurement Temperature
Diisopropylammonium bis(4-nitrophenyl) phosphate (DIPA·BNPP)6.82 μC/cm²Not specified
Struvite (MgNH₄PO₄·6H₂O)~0.95 μC/cm² (remanent)Room Temperature
2-Aminopyridine phosphate (2-APP)8.7 x 10⁻³ C/m²80 K vaia.com
[C₃N₂H₅]₅[Bi₂Br₁₁] (related ferroelectric)~2.6 x 10⁻³ C/m²130 K magnetapplications.com

This table provides spontaneous polarization data for other ferroelectric phosphate compounds to serve as a reference for the values that might be expected in similar materials.

Ferroelectric materials exhibit their spontaneous polarization only below a certain critical temperature, known as the Curie temperature (T_C) wikipedia.orgsupermagnete.detdk.commontana.edu. Above the Curie temperature, the material is in a paraelectric state and does not possess a spontaneous polarization wikipedia.orgsupermagnete.detdk.commontana.edu. The transition at the Curie temperature is a phase transition, which can be of the first or second order researchgate.nethaifa.ac.il. The determination of the Curie temperature is a crucial step in characterizing a ferroelectric material.

Below the Curie temperature, ferroelectric crystals are typically composed of regions called domains, within which the spontaneous polarization is uniformly oriented globalsino.com. The dynamics of these domains under the influence of an external electric field are responsible for the observed hysteresis loop youtube.comglobalsino.com. The study of domain dynamics provides insights into the switching behavior of the material. Techniques such as dielectric spectroscopy and piezoresponse force microscopy (PFM) are often employed to investigate domain wall motion and relaxation processes vaia.comyoutube.comglobalsino.com. For instance, in potassium dihydrogen phosphate (KDP), the motion of domain walls gives rise to a high dielectric constant in a temperature range below the Curie point aip.orgyoutube.com.

While the Curie temperature for this compound has not been reported, the table below lists the Curie temperatures for several other ferroelectric and antiferroelectric phosphate compounds.

Compound NameCurie Temperature (T_C) (K)Type of Ordering
Potassium Dihydrogen Phosphate (KDP)122Ferroelectric
Ammonium Dihydrogen Phosphate (ADP)148Antiferroelectric arxiv.org
Cesium Dihydrogen Phosphate (CDP)154Ferroelectric aip.org
2-Aminopyridine phosphate (2-APP)103.5Ferroelectric vaia.com
Glycine Phosphite (GPI)224.7Ferroelectric vaia.com

This table presents the Curie temperatures of related phosphate compounds to illustrate the critical temperatures at which phase transitions to ordered states occur.

Defect Chemistry, Impurity Effects, and Doping Mechanisms in Phosphate Crystals

Interplay Between Defects, Electronic Structure, and Functionality

The introduction of dopants and impurities inevitably creates defects within the crystal lattice, such as vacancies, interstitials, and substitutions. These defects cause local lattice distortions and alter the electronic structure of the material, which in turn affects its functional properties.

In doped ADP crystals, the presence of dopants like L-threonine or L-serine can be identified by shifts in diffraction peaks and changes in vibrational spectra (FTIR and Raman). rsc.orgarabjchem.org These dopants, which contain hydrogen bond side chains, introduce defects that influence the material's optical and electrical behavior. rsc.org Photoluminescence (PL) studies often reveal the presence of these defects; for example, an increase in the Stokes shift in doped samples suggests the presence of vibrational energy relaxation phenomena caused by the defects. rsc.orgarabjchem.org

The electronic structure, particularly the band gap, is sensitive to these defects. In boron-doped ADP, the optical band gap was found to increase from 4.1 eV in the pure crystal to 4.7 eV, which is a desirable feature for certain NLO applications. scirp.org Theoretical calculations on ADP have explored the electronic structure of perfect crystals versus those with defects like an oxygen vacancy, providing a fundamental understanding of how such point defects alter the material's properties. researchgate.net

Strategies for Impurity Control and Doping Engineering in Single Crystals

Effective control over impurities and precise doping are essential for producing high-quality single crystals with tailored properties. Strategies for achieving this can be categorized into pre-growth purification, in-situ control during crystallization, and post-growth treatments.

Emerging Research Directions and Future Challenges in Sodium Ammonium Phosphate Chemistry

Development of Novel Sodium Ammonium (B1175870) Phosphate (B84403) Derivatives with Tailored Properties

The development of novel derivatives of sodium ammonium phosphate is a key area of emerging research, with a focus on tailoring their properties for specific applications. While research on this compound itself is extensive, the targeted synthesis of its derivatives with enhanced or entirely new functionalities is a growing field. This trend is mirrored in the broader field of phosphate chemistry, where the design of hybrid organic-inorganic materials and the incorporation of other elements are leading to materials with unique characteristics. scispace.com

One promising direction is the creation of phosphate-based materials for specialized applications such as flame retardants and energy storage. For instance, novel ammonium phosphate-based flame retardants are being developed for the durable finishing of fabrics. researchgate.net Similarly, ammonium metal phosphates are being investigated as emerging materials for energy storage devices, owing to their capacity for rapid electron and ion transport. researchgate.net These advancements in related ammonium phosphate materials suggest a clear path for the development of this compound derivatives with tailored electronic and thermal properties.

The synthesis of phosphate materials with specific functionalities often involves the incorporation of other cations or organic moieties. For example, the substitution of ammonium ions with sodium ions in octacalcium phosphate has been shown to alter its properties without changing the fundamental crystal structure, demonstrating the potential for fine-tuning material characteristics through cation exchange. rsc.org This principle can be extended to this compound to create a range of derivatives.

Future research in this area will likely focus on:

Hybrid Materials: Incorporating organic ligands to create hybrid this compound materials with tunable properties like porosity and luminescence. scispace.com

Doped Derivatives: Introducing various metal ions into the this compound lattice to enhance its catalytic, magnetic, or electronic properties.

Functionalized Nanoparticles: Synthesizing nanoscale derivatives of this compound for applications in targeted drug delivery or advanced analytical reagents.

The table below summarizes potential areas for the development of novel this compound derivatives based on trends in phosphate materials research.

Derivative Class Potential Tailored Property Potential Application Area
Organic-Inorganic HybridsTunable Porosity, LuminescenceCatalysis, Sensing
Metal-Doped PhosphatesEnhanced Catalytic/Electronic ActivityEnergy Storage, Environmental Remediation
Nanostructured DerivativesHigh Surface Area, BiocompatibilityDrug Delivery, Bio-imaging

Advanced Methodologies for Controlled Synthesis and Characterization

The precise control over the synthesis of this compound is crucial for obtaining materials with desired purity, crystal structure, and morphology. Researchers are continuously refining existing methods and developing new ones to achieve this control.

A widely documented method for synthesizing this compound involves the reaction of diammonium phosphate with sodium chloride in an aqueous solution. Key to this process is the careful control of reaction conditions such as temperature, pH, and the stoichiometric ratio of the reactants to ensure the crystallization of the desired this compound tetrahydrate. For instance, heating the mixture to 80–100°C can enhance reaction kinetics, while subsequent cooling to sub-ambient temperatures promotes crystallization.

Industrial-scale production often utilizes wet process phosphoric acid, which requires purification steps to remove impurities like iron, aluminum, and magnesium phosphates before the addition of sodium chloride. The synthesis of sodium ammonium hydrogen phosphate and sodium dihydrogen phosphate from purified extraction phosphoric acid has also been demonstrated, highlighting the importance of starting material purity. researchcommons.orgresearchcommons.org

Advanced characterization techniques are indispensable for verifying the synthesis of pure and well-defined this compound. X-ray diffraction (XRD) is commonly used to confirm the phase purity and crystal structure, while infrared (IR) spectroscopy helps in identifying the characteristic vibrational modes of the phosphate and ammonium ions. Thermal analysis techniques, such as thermogravimetric analysis (TGA), are employed to study the thermal stability and decomposition behavior of the compound. researchgate.net

Future challenges in this area include:

Scalable and Continuous Synthesis: Developing efficient and cost-effective continuous processes for the large-scale production of high-purity this compound.

Morphology Control: Gaining precise control over the crystal size and shape during synthesis to optimize properties for specific applications.

In-situ Characterization: Utilizing in-situ characterization techniques to monitor the reaction and crystallization processes in real-time, providing deeper insights into the formation mechanism.

The following table outlines key parameters and techniques in the controlled synthesis and characterization of this compound.

Synthesis Parameter/Technique Purpose Typical Range/Method
Reactant Molar Ratio (NH₄⁺:Na⁺:PO₄³⁻)Control stoichiometry of the final productTypically around 2:1:1 for certain processes
pHOptimize solubility and crystallizationMaintained around 8.3 in aqueous solutions
TemperatureInfluence reaction kinetics and crystallizationHeating to 80-100°C, cooling to -5 to 10°C
X-ray Diffraction (XRD)Phase identification and crystal structure analysisComparison with standard diffraction patterns
Infrared (IR) SpectroscopyIdentification of functional groups (P-O, N-H)Analysis of characteristic absorption bands
Thermal Analysis (TGA/DTG)Evaluation of thermal stability and decompositionMonitoring weight loss as a function of temperature researchgate.net

Addressing Fundamental Questions in Phosphate Solid-State Chemistry and Reaction Mechanisms

A deeper understanding of the fundamental solid-state chemistry and reaction mechanisms of phosphates is essential for the rational design of new materials. Research in this area is tackling long-standing questions about the structure, bonding, and reactivity of these compounds.

One area of active investigation is the nature of ion conduction in disordered solids, including phosphate glasses. ruc.dk Understanding how ions like sodium and ammonium move through the solid-state structure is critical for applications in solid-state batteries and sensors. The interplay between the crystal structure and the electronic structure determines the material's properties. uobabylon.edu.iq

The study of reaction mechanisms in phosphate systems provides insights into how these materials form and transform. For example, research on the carbamylphosphate synthetase has elucidated a sequential reaction mechanism involving the binding of substrates and the release of products. nih.gov While this is a biological system, the principles of substrate binding and product release are relevant to understanding synthetic reaction pathways.

Furthermore, the chemistry of branched condensed phosphates, or ultraphosphates, is a largely unexplored area. nih.gov Challenging the long-held "antibranching-rule," which posited their extreme instability, recent research has demonstrated the synthesis of defined ultraphosphates, opening up new avenues for exploring their properties and potential applications. nih.gov

Key fundamental questions being addressed include:

What are the precise mechanisms of ion exchange and transport within the this compound crystal lattice? rsc.org

How do defects and impurities influence the physical and chemical properties of this compound?

What is the nature of the bonding and charge distribution in complex phosphate structures, and how does this relate to their reactivity?

Integration of Computational and Experimental Approaches for Predictive Materials Design

The synergy between computational modeling and experimental synthesis is revolutionizing materials science, and phosphate chemistry is no exception. Computational methods are increasingly being used to predict the properties of new materials and to guide their experimental realization.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and properties of materials. For instance, DFT has been used to investigate the adsorption of phosphates onto various materials, providing insights into the molecular mechanisms at play. sciengine.com Such computational studies can help in designing better materials for phosphate removal from wastewater. sciengine.com DFT calculations have also been employed to study the diffusion, electronic properties, and cation-doping behavior of phosphate-based cathode materials for sodium-ion batteries. acs.org

Machine learning (ML) is another computational approach that is gaining traction in materials science. ML models can be trained on existing experimental data to predict the properties of new materials or to optimize synthesis conditions. acs.orgfrontiersin.org For example, ML has been used to predict the phosphate adsorption performance of metal-modified biochar and to guide the design of adsorbents. acs.orgbohrium.com This approach can significantly accelerate the discovery and development of new materials by reducing the number of experiments required.

The integration of these computational tools with experimental work creates a powerful feedback loop:

Prediction: Computational models predict promising new compositions or structures.

Synthesis and Characterization: The predicted materials are synthesized and their properties are measured experimentally.

Validation and Refinement: The experimental data is used to validate and refine the computational models, leading to more accurate predictions in the future.

This integrated approach is being applied to design a wide range of materials, from solid-state electrolytes to catalysts. frontiersin.org For this compound, these methods could be used to predict the properties of novel derivatives, optimize synthesis protocols, and understand reaction mechanisms at a fundamental level.

The table below illustrates the role of different computational methods in phosphate materials research.

Computational Method Application in Phosphate Research Example
Density Functional Theory (DFT)Calculation of electronic structure, adsorption energies, diffusion barriersStudying phosphate adsorption on zeolites mdpi.com
Machine Learning (ML)Prediction of material properties, optimization of synthesis parametersPredicting phosphate adsorption capacity of biochar bohrium.com
Molecular Dynamics (MD)Simulation of ion transport and structural dynamicsInvestigating Na-ion diffusion in phosphate cathodes acs.org

Sustainability and Resource Management in Phosphate Research

Phosphorus is a finite and non-renewable resource, making the sustainable management of phosphate resources a critical global challenge. iiasa.ac.atphosphorusfutures.net Research in this area is focused on improving the efficiency of phosphorus use and developing methods for its recovery and recycling.

A significant amount of phosphorus is lost during the process of fertilizer production and application, as well as in food processing and consumption. phosphorusfutures.net Improving the efficiency of phosphorus use in agriculture is therefore a key research priority. This includes developing fertilizers with enhanced nutrient uptake by plants and better soil management practices.

Recovering phosphorus from wastewater and other waste streams is another important aspect of sustainable phosphate management. iiasa.ac.at Nearly all the phosphorus consumed by humans in urban areas ends up in sewage sludge, which represents a significant potential source of this valuable resource. iiasa.ac.at Technologies for phosphorus recovery from municipal wastewater are being developed and evaluated for their economic viability and environmental impact. iiasa.ac.at

The development of a circular economy for phosphorus is the ultimate goal, where phosphorus is continuously recycled and reused, minimizing the need for mining phosphate rock. mdpi.com This requires a multi-faceted approach involving technological innovation, policy changes, and increased public awareness. nsf.gov

In the context of this compound research, sustainability considerations are paramount. This includes:

Developing energy-efficient synthesis methods: Minimizing the energy consumption associated with the production of this compound.

Utilizing waste streams as raw materials: Exploring the use of phosphate-rich waste streams for the synthesis of this compound.

Designing recyclable materials: Creating this compound-based materials that can be easily recycled at the end of their life cycle.

The research into sustainable phosphate management underscores the importance of a holistic approach that considers the entire life cycle of phosphate products, from raw material extraction to end-of-life recycling. oapen.org

Q & A

Q. What are the critical parameters for synthesizing high-purity sodium ammonium phosphate, and how are they validated?

this compound synthesis requires strict control of stoichiometric ratios (NH₄⁺:Na⁺:PO₄³⁻), pH (optimized at 8.3 for aqueous solutions), and crystallization conditions (e.g., tetrahydrate formation at 20°C). Purity validation involves acid-base titration, ion chromatography for anion/cation impurities (Cl⁻ ≤0.001%, SO₄²⁻ ≤0.005%, As ≤0.05 ppm), and X-ray diffraction for structural confirmation .

Q. How do solubility and pH influence experimental applications of this compound?

At 20°C, this compound exhibits a solubility of 167 g/L in water, with pH-dependent speciation (e.g., NH₄⁺ ↔ NH₃ + H⁺). For buffer preparation, maintain pH 7.8–8.2 using 50 g/L solutions. Deviations affect ionic equilibria, altering its role in protein crystallization or metal ion chelation .

Q. What standardized methods are used to assess impurities in this compound reagents?

USP/NF protocols specify limits for heavy metals (Pb ≤0.0005%), potassium (≤0.001%), and iron (≤0.0005%). Techniques include atomic absorption spectroscopy (AAS), inductively coupled plasma mass spectrometry (ICP-MS), and colorimetric assays (e.g., molybdenum blue method for phosphate quantification) .

Advanced Research Questions

Q. How can fractional factorial design (e.g., 3⁴⁻¹ FCD) optimize this compound in leaching or extraction processes?

A 3⁴⁻¹ FCD efficiently screens variables like salt concentration (X₁), pH (X₂), and temperature (X₃). For annatto seed leaching, quadratic models (e.g., Yield = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂) identified optimal conditions (e.g., 60°C, pH 5.0) with R² >0.95 . Apply similar designs to this compound–mediated metal recovery or enzymatic assays.

Q. What contradictions arise in using this compound as a nitrogen source in microbial cultures?

While this compound provides NH₄⁺ for growth, excess NH₄⁺ disrupts electrochemical gradients in thylakoid membranes, reducing ATP synthesis efficiency by 70% in algal cultures. Contrastingly, sodium nitrate supports higher growth rates (0.0081 h⁻¹ vs. 0.002 h⁻¹ for NH₄⁺) in mixotrophic conditions. Balance NH₄⁺ levels with pH buffering to mitigate toxicity .

Q. How does this compound affect crystallographic studies of proteins (e.g., FabG from Yersinia pestis)?

As a precipitant in crystallization screens, this compound (300 mM, pH 4.5–5.5) stabilizes protein conformations via salting-out effects. However, disorder in asymmetric units (ASUs) may occur. Co-crystallization with additives (e.g., 30% trimethylamine N-oxide) improves crystal quality by reducing surface entropy .

Q. What methodological challenges exist in life cycle assessment (LCA) of this compound production?

LCA requires region-specific data for energy, water, and emissions (e.g., NH₃ volatilization). Monte Carlo simulations (10,000 iterations) reveal high uncertainty in phosphate mining impacts (σ = ±15% for eutrophication potential). Substitute ammonium chloride with sustainable nitrogen sources (e.g., soybean meal) to reduce environmental footprints .

Methodological Considerations Table

Parameter Optimal Range Analytical Technique Key References
Purity (NH₄⁺/Na⁺/PO₄³⁻)≥99.0%Titration, ICP-OES
pH Stability7.8–8.2 (50 g/L solution)pH meter with temperature compensation
Heavy Metal ContaminantsPb ≤0.0005%, Fe ≤0.0005%AAS, ICP-MS
Crystallization Yield80–95% (tetrahydrate form)XRD, SEM-EDS
Environmental ImpactGWP ≈1.2 kg CO₂-eq/kg productLCA with ecoinvent v3.8 database

Contradictions and Resolutions

  • Contradiction : High NH₄⁺ concentrations inhibit microbial growth but enhance fertilizer efficiency.
    Resolution : In agricultural research, combine this compound with nitrification inhibitors (e.g., DCD) to slow NH₄⁺ → NO₃⁻ conversion, balancing bioavailability and toxicity .

  • Contradiction : this compound improves protein crystallization but causes ionic interference in SIMS depth profiling.
    Resolution : Pre-treat biological samples with ammonium formate to remove salt adducts (e.g., Na⁺/K⁺-phosphate clusters), enhancing lipid/protein signal clarity in TOF-SIMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.